N-Boc-4-羟基吲哚

描述

Synthesis Analysis

The synthesis of N-Boc-4-hydroxyindole involves the protection of the amino group using the tert-butyloxycarbonyl (Boc) group . The Boc group is stable towards most nucleophiles and bases, making it a preferred choice for amino protection . The Boc-protected amines and amino acids are formed under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O .Molecular Structure Analysis

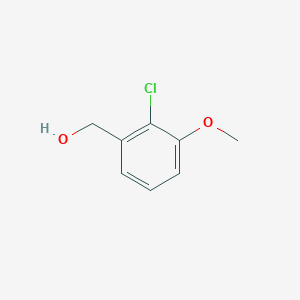

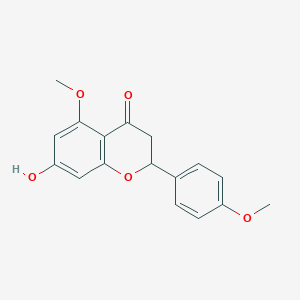

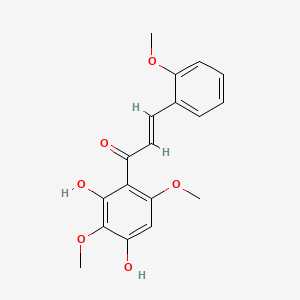

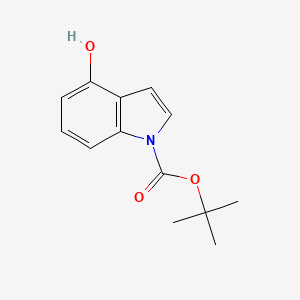

The molecular structure of N-Boc-4-hydroxyindole is characterized by the presence of a hydroxy group at position 4 of the indole ring . The molecular formula is C13H15NO3 .Chemical Reactions Analysis

The N-Boc group in N-Boc-4-hydroxyindole can be selectively deprotected using various methods. One such method involves the use of oxalyl chloride in methanol . The reactions take place under room temperature conditions for 1–4 hours with yields up to 90% . Other strategies reported for the deprotection of N-Boc include the use of metal catalysts, acetylchloride in methanol, and N-Boc removal with HCl in organic solvents .科学研究应用

羟基吲哚的合成

Laporte等人(2013年)的研究开发了一种合成3,4-二取代5-羟基吲哚的汇聚方法,这些产物在合成和生物学背景下都具有价值。该方法涉及使用微波加热启动烯醇段对呋喃的分子内[4 + 2]-环加成,随后发生断裂、芳香化和N-Boc去保护的一锅法程序,产物具有芳香取代基,显示更好的转化(Laporte, Hong, Xu, & Wipf, 2013)。

分析应用

Gérard-Monnier等人(1998年)发现,1-甲基-2-苯基吲哚在特定条件下与马来二醛(MDA)和4-羟基烯醛反应,形成稳定的色团。这种反应构成了一种新的用于脂质过氧化的比色测定方法的基础,突显了羟基吲哚在生物化学和病理学研究中的分析应用(Gérard-Monnier, Erdelmeier, Régnard, Moze-Henry, Yadan, & Chaudière, 1998)。

生物成像应用

Cao等人(2012年)报道了一种基于6-羟基吲哚的带有席夫碱结构的BODIPY的开发,该化合物与Zn(2+)结合后表现出高选择性的近红外荧光,这是由于酚基去质子化。这突显了羟基吲哚衍生物在生物成像中的潜力,特别是用于追踪生物系统中的锌离子(Cao, Zhao, Wang, Zhang, & Zhu, 2012)。

不对称合成

Shan等人(2016年)开发了3-单取代3-氨氧吲哚/3-羟基氧吲哚与原位生成的N-Boc保护醛亚胺进行不对称Mannich反应,催化剂为手性双功能硫脲-三级胺。该过程产生了结构多样的邻位氧吲哚二胺/氨基醇,具有显著的产率和选择性,展示了N-Boc-4-羟基吲哚在不对称合成和螺环氧吲哚制备中的实用性(Shan, Cui, Wang, Yang, Zhou, Han, & Chen, 2016)。

安全和危害

The safety data sheet for 4-Hydroxyindole, a related compound, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/eye protection/face protection .

未来方向

Indole derivatives, including N-Boc-4-hydroxyindole, are associated with a variety of biological activities and applications in the field of material chemistry . A number of different strategies for synthesizing substituted indoles are considered the methods of choice for modifying indoles because indolylboronic acids are easily available, stable, non-toxic, and new reactions using indolylboronic acids have been described in the literature . Thus, the future directions in the research and application of N-Boc-4-hydroxyindole could involve exploring its potential uses in the synthesis of new pharmaceutical compounds and industrial polymers .

作用机制

Target of Action

N-Boc-4-hydroxyindole is a derivative of indole, a heterocyclic compound that is widely found in nature and has significant biological activity Indole derivatives are known to interact with a variety of biological targets due to their structural diversity .

Mode of Action

It’s known that indole derivatives can interact with their targets in a variety of ways, often leading to significant changes in cellular function . For instance, some indole derivatives can bind to receptors with high affinity, influencing the activity of those receptors .

Biochemical Pathways

Indole and its derivatives, including N-Boc-4-hydroxyindole, are involved in several biochemical pathways. Indole is produced from tryptophan by bacteria and plants, and it can be converted into various halogenated and oxygenated compounds . Bacterial bioconversion of indole is initiated by oxygenation of indole to 3-hydroxyindole, 2,3-hydroxyindole, 4,5-dihydroxyindole . These processes can have significant downstream effects, influencing a variety of physiological processes .

Result of Action

Indole and its derivatives are known to have a wide range of biological activities, including antitumor, antibacterial, antiviral, and antifungal activities . These effects are likely the result of the compound’s interaction with its targets and its influence on various biochemical pathways .

Action Environment

The action, efficacy, and stability of N-Boc-4-hydroxyindole can be influenced by various environmental factors. For instance, the presence of other compounds, pH, temperature, and the specific characteristics of the biological system in which the compound is present can all impact the compound’s action . Furthermore, the production of indole and its derivatives can be influenced by environmental conditions, such as the availability of glucose or tryptophan .

属性

IUPAC Name |

tert-butyl 4-hydroxyindole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c1-13(2,3)17-12(16)14-8-7-9-10(14)5-4-6-11(9)15/h4-8,15H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQMNWIMYFHHFMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=CC2=C1C=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40646567 | |

| Record name | tert-Butyl 4-hydroxy-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

879093-22-8 | |

| Record name | tert-Butyl 4-hydroxy-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。